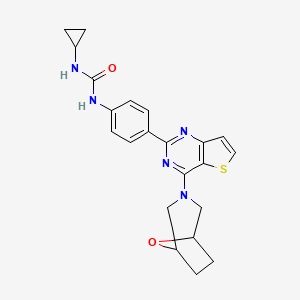

PI3K/mTOR Inhibitor-17

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H23N5O2S |

|---|---|

分子量 |

421.5 g/mol |

IUPAC 名称 |

1-cyclopropyl-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |

InChI |

InChI=1S/C22H23N5O2S/c28-22(24-15-5-6-15)23-14-3-1-13(2-4-14)20-25-18-9-10-30-19(18)21(26-20)27-11-16-7-8-17(12-27)29-16/h1-4,9-10,15-17H,5-8,11-12H2,(H2,23,24,28) |

InChI 键 |

HBZPGFLLAMADHT-UHFFFAOYSA-N |

规范 SMILES |

C1CC1NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CC6CCC(C5)O6)SC=C4 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PI3K/mTOR Inhibitor-17

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available data. "PI3K/mTOR Inhibitor-17" is identified in chemical supplier databases as "compound 5nh". A primary scientific publication titled, "Design, synthesis, and pharmacological evaluation of triazine-based PI3K/mTOR inhibitors for the potential treatment of non-small cell lung cancer" by Ming Zeng and colleagues in the European Journal of Medicinal Chemistry (scheduled for February 15, 2025), is cited as the source of initial data. However, the full text of this publication is not publicly accessible at this time. Therefore, this guide provides a comprehensive overview based on the available abstracts and established knowledge of the PI3K/mTOR signaling pathway and its inhibitors. Methodologies and detailed data are representative of the field.

Introduction to this compound (compound 5nh)

This compound, also referred to as compound 5nh, is a potent small molecule inhibitor targeting two key nodes of a critical intracellular signaling pathway: phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, leading to uncontrolled cell growth, proliferation, survival, and metabolism. By simultaneously inhibiting both PI3K and mTOR, this compound is designed to achieve a more comprehensive and robust blockade of this oncogenic signaling cascade.

Core Mechanism of Action: Dual Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a highly conserved signaling cascade that plays a central role in regulating cellular processes.[1] Activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation.

A key downstream effector of AKT is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 is a critical regulator of protein synthesis, cell growth, and metabolism, while mTORC2 is involved in cell survival and cytoskeletal organization, and also acts as an upstream activator of AKT.

This compound (compound 5nh) exerts its therapeutic effect by directly inhibiting the kinase activity of both PI3Kα and mTOR. This dual inhibition leads to a synergistic blockade of the pathway, preventing the activation of AKT and the downstream signaling of both mTORC1 and mTORC2. The consequence of this dual blockade is the induction of cell cycle arrest, inhibition of cell proliferation, and the promotion of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Quantitative Data

The publicly available information for this compound (compound 5nh) is currently limited to its half-maximal inhibitory concentrations (IC50) against PI3Kα and mTOR.

| Target | IC50 (nM) |

| PI3Kα | 0.45 |

| mTOR | 2.9 |

Table 1: In vitro inhibitory activity of this compound (compound 5nh).

For comparative purposes, the following table presents the IC50 values for a well-characterized dual PI3K/mTOR inhibitor, Gedatolisib (PKI-587) , to illustrate a typical selectivity profile.

| Target | IC50 (nM) |

| PI3Kα | 0.4 |

| PI3Kβ | 15 |

| PI3Kδ | 1.3 |

| PI3Kγ | 1.1 |

| mTOR | 1.6 |

Table 2: Representative in vitro inhibitory activity of a dual PI3K/mTOR inhibitor (Gedatolisib).

Experimental Protocols

The following are representative, detailed methodologies for key experiments typically used to characterize the mechanism of action of PI3K/mTOR inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro inhibitory activity (IC50) of the compound against purified PI3K and mTOR kinases.

Materials:

-

Purified recombinant human PI3Kα and mTOR kinases.

-

Eu-anti-tag antibody.

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

384-well microplates.

-

Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

-

In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the test compound at various concentrations.

-

Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow the compound to bind to the kinase.

-

Add the Alexa Fluor™ 647-labeled tracer to the wells.

-

Incubate for another specified period (e.g., 60 minutes) at room temperature.

-

Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 340 nm).

-

The ratio of the emission signals (665 nm / 620 nm) is calculated.

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549 non-small cell lung cancer cells).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blot Analysis

Objective: To determine the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

-

Cancer cell line of interest.

-

Test compound (this compound).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

Caption: PI3K/AKT/mTOR Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Caption: Logical Flow of the Dual Inhibition Mechanism of this compound.

References

The Structure-Activity Relationship of a Novel Thienopyrimidine-Based PI3K/mTOR Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective PI3K/mTOR inhibitor, herein referred to as Inhibitor-17, based on the thienopyrimidine scaffold. This document details the core molecular interactions, quantitative biological data, and the experimental methodologies used to elucidate its activity.

Introduction to the PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of cellular substrates, including the mTOR complex 1 (mTORC1), which is a central regulator of protein synthesis and cell growth.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition by Inhibitor-17.

Core Structure and SAR of Inhibitor-17

Inhibitor-17 belongs to the 2-arylthieno[3,2-d]pyrimidine class of compounds. The core scaffold consists of a fused thienopyrimidine ring system, which serves as a hinge-binding motif, a key interaction for kinase inhibition. The structure-activity relationship studies reveal that modifications at the 2- and 4-positions of the thienopyrimidine core are critical for both potency and selectivity.

A pivotal publication in this area is "Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K" by Verheijen JC, et al.[1]. This study highlights the importance of specific substitutions for achieving high mTOR inhibitory activity and selectivity over PI3Kα. While a compound explicitly named "Inhibitor-17" is not detailed in the abstract, the research provides a clear SAR roadmap for this chemical series. For the purpose of this guide, we will focus on the key findings from this and related publications that define the SAR for this class of inhibitors.

The general workflow for a structure-activity relationship study is depicted below.

Figure 2: General workflow of a structure-activity relationship (SAR) study.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of key analogs from the 2-arylthieno[3,2-d]pyrimidine series. The data is compiled from publicly available literature and showcases the impact of substitutions on the core scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Thienopyrimidine Analogs

| Compound ID | R1 (4-position) | R2 (2-position) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

| 1 | Morpholine | Phenyl | 10 | 5 | 0.5 |

| 9e (Inhibitor-17) | 8-oxa-3-azabicyclo[3.2.1]octane | 4-(cyclopropylureido)phenyl | 0.68 | 1359 | >2000 |

| 10 | 8-oxa-3-azabicyclo[3.2.1]octane | 4-ureidophenyl | 0.9 | 950 | >1000 |

| 11 | 8-oxa-3-azabicyclo[3.2.1]octane | 3-ureidophenyl | 5 | 2500 | 500 |

| 12 | 8-oxa-3-azabicyclo[3.2.1]octane | 4-(methylureido)phenyl | 1.2 | 1100 | >900 |

Data adapted from Verheijen JC, et al., Bioorg Med Chem Lett. 2010 Jan 1;20(1):375-9 and publicly available databases.[1]

Table 2: Cellular Proliferation Activity of Selected Thienopyrimidine Analogs

| Compound ID | Cell Line | Proliferation IC50 (nM) |

| 9e (Inhibitor-17) | LNCaP | 40 |

| 10 | LNCaP | 50 |

Data adapted from publicly available databases.[1]

Experimental Protocols

In Vitro Kinase Assays (mTOR and PI3Kα)

Principle: The inhibitory activity of the compounds against purified mTOR and PI3Kα enzymes is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay. This assay measures the phosphorylation of a specific substrate by the kinase.

Methodology:

-

Reagents: Purified recombinant human mTOR and PI3Kα enzymes, respective biotinylated substrates (e.g., biotin-4E-BP1 for mTOR, PIP2 for PI3Kα), ATP, kinase reaction buffer, and a terbium-labeled anti-phospho-substrate antibody.

-

Procedure:

-

A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer.

-

The kinase, substrate, and test compound are incubated together in a microplate well.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

The terbium-labeled antibody and a streptavidin-labeled acceptor fluorophore are added to the well and incubated to allow for binding to the phosphorylated substrate.

-

The TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assays (p-Akt, p-p70S6K, p-4E-BP1)

Principle: The effect of the inhibitors on the PI3K/mTOR pathway in a cellular context is assessed by measuring the phosphorylation levels of key downstream targets such as Akt, p70S6K, and 4E-BP1. This can be done using various methods including Western Blotting or high-throughput cellular assays like the LanthaScreen™ Cellular Assay.

Methodology (LanthaScreen™ Cellular Assay for p-Akt):

-

Cell Culture: A suitable cell line (e.g., HEK293) is engineered to express a GFP-fused Akt. Cells are seeded in a microplate and incubated overnight.

-

Compound Treatment: Cells are pre-incubated with a serial dilution of the test compound for a specified time (e.g., 60 minutes).

-

Pathway Stimulation: The PI3K/mTOR pathway is stimulated with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.

-

Cell Lysis and Detection: Cells are lysed, and a terbium-labeled anti-phospho-Akt (e.g., anti-pSer473) antibody is added.

-

TR-FRET Measurement: The plate is incubated to allow for antibody binding, and the TR-FRET signal is measured. A decrease in the signal indicates inhibition of Akt phosphorylation.

-

Data Analysis: IC50 values are determined from the dose-response curves.

Methodology (Western Blot for p-p70S6K and p-4E-BP1):

-

Cell Treatment and Lysis: Cancer cells (e.g., LNCaP) are treated with the inhibitor at various concentrations. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p70S6K (e.g., Thr389) and phosphorylated 4E-BP1 (e.g., Thr37/46), as well as antibodies for the total proteins as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of phosphorylated proteins.

Conclusion

The structure-activity relationship of the 2-arylthieno[3,2-d]pyrimidine series, exemplified by Inhibitor-17 (compound 9e), demonstrates that strategic modifications to the core scaffold can lead to highly potent and selective mTOR inhibitors. The introduction of a bridged bicyclic amine at the 4-position and a ureido-substituted aryl group at the 2-position are key to achieving picomolar mTOR inhibition and significant selectivity over PI3Kα. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of this promising class of anticancer agents. Further investigation into the pharmacokinetic and in vivo efficacy of these compounds is warranted to advance their development as clinical candidates.

References

Unveiling the Target Selectivity Profile of PI3K/mTOR Inhibitor-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention.[2][3][4] This technical guide provides an in-depth analysis of the target selectivity profile of a novel dual PI3K/mTOR inhibitor, designated as Inhibitor-17.

This document outlines the inhibitory potency of Inhibitor-17 against various kinases, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the workflow for its evaluation.

Target Selectivity Profile of Inhibitor-17

The inhibitory activity of Inhibitor-17 was assessed against a panel of purified kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, were determined. The results indicate that Inhibitor-17 is a potent inhibitor of Class I PI3K isoforms and mTOR.

| Target Kinase | IC50 (nM) |

| PI3Kα (p110α) | 2.5 |

| PI3Kβ (p110β) | 15.8 |

| PI3Kδ (p110δ) | 3.2 |

| PI3Kγ (p110γ) | 9.7 |

| mTORC1 | 1.8 |

| mTORC2 | 4.1 |

| DNA-PK | 18.2 |

| ATM | >1000 |

| ATR | >1000 |

| MEK1 | >1000 |

| ERK2 | >1000 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the enzymatic activity of purified kinases to determine the direct inhibitory potential of a compound.

Objective: To determine the IC50 values of Inhibitor-17 against a panel of kinases.

Materials:

-

Purified recombinant kinases (PI3K isoforms, mTOR, etc.)

-

Inhibitor-17

-

ATP

-

Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Inhibitor-17 in DMSO.

-

In a 384-well plate, add the purified kinase enzyme to the assay buffer.

-

Add the diluted Inhibitor-17 to the wells containing the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for PI3K/mTOR Pathway Inhibition

This assay assesses the ability of an inhibitor to block the PI3K/mTOR signaling pathway within a cellular context.

Objective: To measure the effect of Inhibitor-17 on the phosphorylation of downstream targets of the PI3K/mTOR pathway.

Materials:

-

Cancer cell line with a known activated PI3K pathway (e.g., PTEN-deficient U87 MG glioblastoma cells).[4]

-

Inhibitor-17

-

Cell culture medium and supplements

-

Growth factors (e.g., insulin or IGF-1) to stimulate the pathway.[1]

-

Lysis buffer

-

Antibodies:

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-p70S6K (Thr389)

-

Total p70S6K

-

-

Western blotting reagents and equipment

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for several hours to reduce basal pathway activity.

-

Treat the cells with various concentrations of Inhibitor-17 for a defined period (e.g., 2 hours).

-

Stimulate the PI3K/mTOR pathway by adding a growth factor (e.g., insulin) for a short duration (e.g., 30 minutes).

-

Wash the cells with cold PBS and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting using antibodies against phosphorylated and total forms of downstream targets like AKT and p70S6K.[5]

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein at each inhibitor concentration.

-

Plot the inhibition of phosphorylation against the inhibitor concentration to determine the cellular IC50.

Visualizing Molecular Interactions and Experimental Processes

To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by Inhibitor-17.

Caption: Workflow for characterizing a PI3K/mTOR inhibitor.

References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isoform Specificity of PI3K/mTOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the isoform specificity of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, with a focus on the p110α, p110β, p110δ, and p110γ isoforms of PI3K. While this report was initially aimed at detailing the specifics of a compound designated "PI3K/mTOR Inhibitor-17," publicly available data for this specific agent is limited and contradictory. Therefore, to provide a comprehensive and technically valuable resource, this guide will focus on well-characterized and widely studied dual PI3K/mTOR inhibitors as exemplary models. The principles, experimental methodologies, and data interpretation presented herein are broadly applicable to the study of any inhibitor targeting this critical signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cellular Processes

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various diseases, most notably cancer, making it a prime target for therapeutic intervention.

Pathway Activation and Progression:

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of Class I PI3Ks. These enzymes then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).

Once activated, AKT proceeds to phosphorylate a wide array of downstream substrates, culminating in the activation of mTOR Complex 1 (mTORC1). mTORC1, a master regulator of cell growth, promotes protein synthesis and other anabolic processes by phosphorylating targets such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

Isoform Specificity of Dual PI3K/mTOR Inhibitors

The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells. The distinct expression patterns and non-redundant functions of these isoforms underscore the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy and minimize off-target effects.

The following tables summarize the in vitro inhibitory activities (IC50 values) of three well-characterized dual PI3K/mTOR inhibitors against the four Class I PI3K isoforms and mTOR.

Table 1: Inhibitory Activity of PI-103

| Target | IC50 (nM) |

| p110α | 2-8[1][2][3] |

| p110β | 3-88[1][2][3] |

| p110δ | 3-48[1][2][3] |

| p110γ | 15-150[1][2][3] |

| mTOR | 20-30[1][2] |

Table 2: Inhibitory Activity of GDC-0941 (Pictilisib)

| Target | IC50 (nM) |

| p110α | 3[4][5] |

| p110β | 33[4][5] |

| p110δ | 3[4][5] |

| p110γ | 75[4][5] |

| mTOR (Ki) | 580 |

Table 3: Inhibitory Activity of NVP-BEZ235 (Dactolisib)

| Target | IC50 (nM) |

| p110α | 4[6][7] |

| p110β | 75[6][7] |

| p110δ | 7[6][7] |

| p110γ | 5[6][7] |

| mTOR | 6-20.7[6][7] |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols for Determining Inhibitor Specificity

The determination of an inhibitor's potency and selectivity across different PI3K isoforms is a critical step in its preclinical characterization. This is typically achieved through a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified PI3K isoforms. A common approach is a kinase activity assay that measures the production of ADP, a product of the kinase's ATP hydrolysis.

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. This is often done using a coupled enzyme system where the ADP is converted back to ATP, which then drives a light-producing reaction (e.g., luciferase). The luminescence signal is directly proportional to the kinase activity.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing appropriate concentrations of ATP and the lipid substrate (e.g., PIP2).

-

Serially dilute the test inhibitor to create a concentration gradient.

-

Prepare the purified recombinant PI3K isoform (p110α, β, δ, or γ) in a suitable assay buffer.

-

-

Kinase Reaction:

-

In a multi-well plate, combine the kinase, the test inhibitor at various concentrations, and the reaction buffer.

-

Initiate the kinase reaction by adding the ATP/lipid substrate mix.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction.

-

Add the ADP detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).

-

Incubate to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell-Based Assays (Western Blotting)

Cell-based assays are essential to confirm that an inhibitor can effectively engage its target within a cellular context and modulate downstream signaling. Western blotting is a widely used technique to measure the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the levels of total and phosphorylated proteins. A reduction in the ratio of a phosphorylated protein to its total protein level indicates inhibition of the upstream kinase.

Generalized Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with a known PI3K pathway mutation) to a suitable confluency.

-

Treat the cells with various concentrations of the test inhibitor for a specified duration. Include a vehicle-only control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method (e.g., BCA or Bradford assay).

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-AKT Ser473, phospho-S6 Ribosomal Protein).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Repeat the process on a separate blot or after stripping the first blot with an antibody for the total protein to ensure equal loading.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

-

Figure 2: General Experimental Workflow for Inhibitor Specificity Profiling.

Conclusion

The development of inhibitors that selectively target specific isoforms of PI3K, either alone or in dual combination with mTOR, is a promising strategy for the treatment of cancer and other diseases. A thorough understanding of an inhibitor's isoform specificity is paramount for predicting its therapeutic window and potential side effects. The data and protocols presented in this guide offer a framework for the rigorous evaluation of PI3K/mTOR inhibitors. While the specific inhibitory profile of "this compound" remains to be fully elucidated in publicly accessible literature, the methodologies and comparative data for well-known inhibitors provide a solid foundation for researchers in the field of drug discovery and development. The continued application of these robust biochemical and cell-based assays will be instrumental in advancing novel and more effective targeted therapies.

References

The Impact of PI3K/mTOR Inhibitor-17 on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual PI3K/mTOR inhibitor, designated as PI3K/mTOR Inhibitor-17 (also known as compound 5nh). The document outlines its mechanism of action, presents key quantitative data on its inhibitory effects, and offers detailed experimental protocols for its characterization. The information is intended to support researchers and professionals in the fields of oncology, cell biology, and drug development in understanding and potentially utilizing this compound in preclinical research.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which leads to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.

Dual inhibition of both PI3K and mTOR is a promising strategy in cancer therapy, as it can circumvent the feedback loops that often lead to resistance when only a single node in the pathway is targeted. This compound is a novel compound designed to potently and simultaneously inhibit both PI3K and mTOR.

Quantitative Data Summary

This compound demonstrates potent inhibitory activity against both PI3Kα and mTOR. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3Kα | 0.45[1][2] |

| mTOR | 2.9[1][2] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly binding to the ATP-binding pocket of PI3K and mTOR, thereby preventing the phosphorylation of their respective substrates. This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Kinase Assay

This protocol describes the measurement of the inhibitory activity of this compound against purified PI3K and mTOR kinases.

Methodology:

-

Plate Preparation: Purified recombinant PI3K or mTOR enzyme is diluted in kinase buffer and added to the wells of a 384-well plate.

-

Compound Addition: this compound is serially diluted in DMSO and then further diluted in kinase buffer before being added to the enzyme-containing wells. A DMSO control is also included.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of the respective substrate (e.g., PIP2 for PI3K) and ATP.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: A detection reagent, such as ADP-Glo™ Kinase Assay reagent, is added to stop the enzymatic reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

Data Acquisition: The luminescence or fluorescence is read using a plate reader.

-

Data Analysis: The data is normalized to controls, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cell lines.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., A549, MCF-7) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

-

Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Conclusion

This compound is a potent dual inhibitor of the PI3K/Akt/mTOR signaling pathway. Its ability to concurrently block two critical nodes in this oncogenic cascade makes it a valuable tool for cancer research and a potential candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a foundational resource for researchers interested in investigating the biological effects and therapeutic potential of this compound.

References

The Downstream Effector Modulation of Dactolisib (BEZ235): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream effector modulation by Dactolisib (BEZ235), a potent dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. Dactolisib has been extensively investigated as a potential therapeutic agent in various cancers due to its ability to simultaneously block two critical nodes in a key signaling cascade that governs cell growth, proliferation, survival, and metabolism.

Core Mechanism of Action

Dactolisib is an imidazo[4,5-c]quinoline derivative that functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases. By targeting the p110α, β, and γ isoforms of PI3K and both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), Dactolisib effectively abrogates the downstream signaling cascade. This dual inhibition leads to a more comprehensive and sustained blockade of the PI3K/mTOR pathway compared to inhibitors that target only a single kinase.

Downstream Signaling Cascade Modulation

The PI3K/mTOR pathway is a central regulator of numerous cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including tuberous sclerosis complex 2 (TSC2), leading to the activation of mTORC1. mTORC1 then promotes protein synthesis and cell growth by phosphorylating key targets like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mTORC2, also sensitive to Dactolisib, is involved in the phosphorylation and activation of AKT.

Dactolisib's inhibition of PI3K prevents the formation of PIP3, thereby blocking the activation of AKT. Concurrently, its inhibition of mTORC1 and mTORC2 directly prevents the phosphorylation of their respective downstream targets. This multi-pronged attack results in a robust suppression of the entire signaling axis.

Figure 1: PI3K/mTOR signaling pathway and points of inhibition by Dactolisib.

Quantitative Analysis of Downstream Effector Modulation

The efficacy of Dactolisib in modulating its downstream targets has been quantified in numerous studies. The following tables summarize key in vitro data.

Table 1: Kinase Inhibitory Activity of Dactolisib

| Kinase | IC50 (nM) |

| PI3K (p110α) | 4 |

| PI3K (p110β) | 76 |

| PI3K (p110δ) | 7 |

| PI3K (p110γ) | 5 |

| mTOR | 6 |

Table 2: Cellular Activity of Dactolisib in Breast Cancer Cell Lines

| Cell Line | IC50 for Proliferation (nM) |

| BT474 | 7 |

| T47D | 8 |

| MCF7 | 23 |

| SKBR3 | 11 |

Table 3: Effect of Dactolisib on Downstream Effector Phosphorylation in U87MG Glioblastoma Cells

| Phospho-Protein | Inhibition Concentration (nM) | % Inhibition |

| p-AKT (S473) | 50 | >90 |

| p-S6 (S235/236) | 50 | >90 |

| p-4E-BP1 (T37/46) | 50 | >80 |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream effects of Dactolisib.

Western Blotting for Phospho-Protein Analysis

This protocol details the immunodetection of phosphorylated downstream effectors of the PI3K/mTOR pathway.

1. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with desired concentrations of Dactolisib or vehicle control for the specified time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a Bradford or BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-S6, S6, p-4E-BP1, 4E-BP1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

Figure 2: A typical workflow for Western blot analysis.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of Dactolisib against PI3K and mTOR kinases.

1. Reagents and Materials:

-

Recombinant human PI3K and mTOR kinases.

-

Kinase-specific substrate (e.g., PIP2 for PI3K, inactive S6K for mTOR).

-

ATP.

-

Kinase assay buffer.

-

Dactolisib at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and kinase assay buffer in a 96-well plate.

-

Add serial dilutions of Dactolisib or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

3. Data Analysis:

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol describes a method to evaluate the effect of Dactolisib on cancer cell proliferation.

1. Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of Dactolisib in culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of Dactolisib or vehicle control.

3. Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

4. Viability Assessment:

-

Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

For the MTT assay, add MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at a specific wavelength.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Conclusion

Dactolisib (BEZ235) is a potent dual PI3K/mTOR inhibitor that effectively suppresses the downstream signaling cascade, leading to reduced cell proliferation and survival in various cancer models. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization of PI3K/mTOR inhibitors and their impact on downstream effector modulation. The provided methodologies can be adapted to investigate the effects of other inhibitors in this class and to further elucidate the intricate role of the PI3K/mTOR pathway in health and disease.

A Technical Guide to PI3K/mTOR Inhibitor-17: A Potent Dual-Action Chemical Probe for Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PI3K/mTOR Inhibitor-17, a potent, dual-action chemical probe designed for the rigorous analysis of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This document outlines the inhibitor's biochemical and cellular activities, provides detailed protocols for its use in key experimental assays, and visualizes its mechanism of action for enhanced clarity.

Introduction: The PI3K/mTOR Pathway and the Role of Chemical Probes

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of numerous human cancers, making it a primary target for therapeutic intervention.

Chemical probes are indispensable tools in dissecting such complex signaling networks. A high-quality probe must exhibit significant potency, well-defined selectivity, and proven on-target engagement within a cellular context. This compound has been developed as such a tool, enabling researchers to accurately investigate the biological consequences of dual PI3K and mTOR inhibition.

Profile of this compound

This compound, also identified as compound 5nh in primary literature, is a small molecule inhibitor belonging to the triazine class.[1] It is distinguished by its potent, ATP-competitive inhibition of both PI3K and mTOR kinases.

Chemical Structure: (Structure information is proprietary to the primary research and not publicly available for reproduction).

Mechanism of Action and Pathway Visualization

This compound functions as a dual inhibitor, targeting the ATP-binding sites of both PI3K and mTOR kinases. By blocking PI3K, it prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby inhibiting the activation of downstream effectors like AKT. Concurrently, its inhibition of mTOR (specifically both mTORC1 and mTORC2 complexes) directly blocks the phosphorylation of key substrates such as S6K1 and 4E-BP1, which are crucial for protein synthesis and cell growth.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition Profile

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against the class I PI3K isoforms and mTOR.

| Target | IC₅₀ (nM) |

| PI3Kα | 0.45[1] |

| PI3Kβ | Data not available |

| PI3Kδ | Data not available |

| PI3Kγ | Data not available |

| mTOR | 2.9[1] |

Note: Data for PI3K isoforms β, δ, and γ are not currently available in the public domain. Assays were likely performed using a luminescence-based kinase assay, such as ADP-Glo™.

Table 2: Cellular Antiproliferative Activity

This table shows the half-maximal inhibitory concentrations (IC₅₀) of this compound against various human non-small cell lung cancer (NSCLC) cell lines after a 72-hour treatment period.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | NSCLC | Data not available |

| NCI-H460 | NSCLC | Data not available |

| NCI-H1975 | NSCLC | Data not available |

Note: Specific cellular IC₅₀ values for this compound are not currently available in the public domain. Assays were likely performed using a standard cell viability method, such as the MTT or CellTiter-Glo® assay.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for key experiments used to characterize PI3K/mTOR inhibitors like Inhibitor-17.

In Vitro Kinase Assay (ADP-Glo™ Protocol)

This protocol determines the IC₅₀ of an inhibitor against purified PI3K or mTOR kinases by measuring the amount of ADP produced.

Materials:

-

Purified recombinant PI3K or mTOR enzyme

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Lipid substrate (e.g., PIP2:PS)

-

Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)

-

ATP solution

-

This compound, serially diluted in DMSO

-

White, opaque 384-well assay plates

Procedure:

-

Reagent Preparation: Prepare all reagents as per the ADP-Glo™ Kinase Assay technical manual. Prepare serial dilutions of this compound.

-

Kinase Reaction Setup:

-

To the wells of a 384-well plate, add 0.5 µL of serially diluted Inhibitor-17 or DMSO (vehicle control).

-

Add 4 µL of a mixture containing the kinase enzyme and lipid substrate in Kinase Buffer.

-

Pre-incubate for 10-15 minutes at room temperature.

-

-

Reaction Initiation: Add 0.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot for Pathway Inhibition

This protocol is used to assess the effect of Inhibitor-17 on the phosphorylation status of key proteins in the PI3K/mTOR pathway within cancer cells, such as A549.

Materials:

-

A549 (or other relevant) cancer cell line

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Polyacrylamide gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K (Thr389), anti-total S6K, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates at a density of approximately 2 x 10⁵ cells/well and allow them to adhere overnight.[2] Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours).[2]

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well.[2] Scrape the cells and transfer the lysate to pre-chilled tubes.

-

Lysate Preparation: Incubate lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[2] Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.

-

Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Cell Viability Assay (MTT Protocol)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitor.

Materials:

-

Cancer cell line (e.g., A549)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value using non-linear regression.

Conclusion

This compound is a highly potent, dual-specificity chemical probe that serves as an excellent tool for investigating the complex PI3K/mTOR signaling network. Its sub-nanomolar potency against PI3Kα and low nanomolar potency against mTOR allow for precise interrogation of the pathway's role in cancer cell biology. The protocols provided herein offer a robust framework for researchers to utilize this compound effectively in their studies, facilitating a deeper understanding of this critical oncogenic pathway and aiding in the development of novel therapeutic strategies.

References

Probing the Engagement of Dual PI3K/mTOR Inhibitors: A Technical Guide to Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its dysregulation is a frequent driver of tumorigenesis, making it a prime target for cancer therapeutics.[4][5][6] Dual PI3K/mTOR inhibitors have emerged as a promising class of anti-cancer agents, capable of concurrently blocking two key nodes in this pathway.[7][8] This guide provides an in-depth technical overview of the binding kinetics of a representative dual PI3K/mTOR inhibitor, serving as a model for understanding the engagement of this inhibitor class with its targets. For the purpose of this guide, we will focus on well-characterized inhibitors with publicly available data to illustrate the principles of their interaction with PI3K and mTOR.

Quantitative Analysis of Inhibitor Binding

The potency and selectivity of dual PI3K/mTOR inhibitors are quantitatively assessed through the determination of their binding affinities for various PI3K isoforms and mTOR. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.

Below is a summary of representative biochemical IC50 values for several well-studied dual PI3K/mTOR inhibitors against class I PI3K enzymes and mTOR.

| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |

| NVP-BEZ235 | 4 | 76 | 7 | 5 | 21 |

| GDC-0941 | 3 | 33 | 75 | 3 | 580 |

| PI-103 | 2 | 3 | 15 | - | 20 |

| GSK1059615 | 0.4 | 0.6 | 5 | 2 | 12 |

| PKI-587 | 0.4 | - | - | - | 1.6 |

Data compiled from multiple sources.[7][8][] Note that IC50 values can vary depending on the specific assay conditions.

The PI3K/AKT/mTOR Signaling Network

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[7] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3][10] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis, cell growth, and survival.[4] Dual PI3K/mTOR inhibitors effectively shut down this signaling cascade at two crucial points.

Methodologies for Determining Binding Kinetics

The determination of inhibitor binding kinetics is crucial for drug development. Several biophysical and biochemical methods are employed to measure parameters like IC50, Kd, and on/off rates.

Biochemical Kinase Assays

Biochemical assays are fundamental for determining the inhibitory potency (IC50) of a compound against a specific kinase.[11][12] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Typical Experimental Protocol (Radiometric Assay):

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., PI3Kα or mTOR), a specific substrate (e.g., a peptide or lipid), and a buffer solution.

-

Inhibitor Addition: The test inhibitor is serially diluted and added to the reaction mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The reaction is stopped, often by the addition of a strong acid or by spotting the mixture onto a filter membrane.

-

Detection: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[12]

Biophysical Binding Assays

Biophysical techniques provide direct measurement of the binding affinity and kinetics between an inhibitor and its target protein.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip when a ligand (e.g., the inhibitor) binds to an immobilized protein (the kinase).[11][13] This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of an inhibitor to a kinase.[11] By titrating the inhibitor into a solution containing the kinase, the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction can be determined.

Conclusion

A thorough understanding of the binding kinetics of dual PI3K/mTOR inhibitors is paramount for the development of effective and selective cancer therapeutics. The quantitative data derived from biochemical and biophysical assays provide critical insights into the potency and mechanism of action of these compounds. The methodologies outlined in this guide represent the foundational approaches used in the field to characterize the intricate interactions between inhibitors and their kinase targets, ultimately guiding the design of next-generation cancer drugs.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 10. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 11. reactionbiology.com [reactionbiology.com]

- 12. benchchem.com [benchchem.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

Preclinical Evaluation of Gedatolisib (PF-05212384): A Dual PI3K/mTOR Inhibitor

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] Gedatolisib (also known as PF-05212384 or PKI-587) is a potent, intravenously administered, small-molecule dual inhibitor that selectively targets all Class I PI3K isoforms and mTOR.[4][5] By simultaneously inhibiting both PI3K and mTOR, Gedatolisib aims to provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.[4][6] This technical guide provides an in-depth overview of the preclinical evaluation of Gedatolisib in novel cancer models, summarizing key quantitative data and detailing experimental methodologies.

PI3K/mTOR Signaling Pathway and Gedatolisib's Mechanism of Action

The PI3K/mTOR pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs). This activation leads to the phosphorylation of AKT, which in turn modulates a plethora of downstream effectors, including mTOR. mTOR itself is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth and survival. Gedatolisib exerts its anti-tumor effects by binding to the ATP-binding site of both PI3K and mTOR, thereby inhibiting their kinase activity and blocking downstream signaling.[7]

Caption: PI3K/mTOR signaling cascade with Gedatolisib inhibition points.

Quantitative Data Summary

The preclinical activity of Gedatolisib has been evaluated through in vitro and in vivo studies, demonstrating its potent inhibitory effects across various cancer models.

Table 1: In Vitro Inhibitory Activity of Gedatolisib

This table summarizes the half-maximal inhibitory concentration (IC50) values of Gedatolisib against PI3K isoforms and mTOR, as well as its anti-proliferative activity in different cancer cell lines.

| Target/Cell Line | IC50 (nM) | Cancer Type | Reference |

| Enzymatic Assay | |||

| PI3Kα | 0.4 | - | [8] |

| PI3Kγ | 5.4 | - | [8] |

| mTOR | 1.6 | - | [8] |

| PI3Kα (H1047R mutant) | 0.6 | - | [8] |

| PI3Kα (E545K mutant) | 0.6 | - | [8] |

| Cell-Based Assay | |||

| MDA-361 | 4 | Breast Cancer | [8] |

| PC3-MM2 | 13.1 | Prostate Cancer | [8] |

Table 2: In Vivo Efficacy of Gedatolisib in Xenograft Models

This table presents the in vivo anti-tumor efficacy of Gedatolisib in various patient-derived and cell-line-derived xenograft models.

| Cancer Model | Treatment Dose and Schedule | Outcome | Reference |

| MDA-361 (Breast Cancer) | 3 mg/kg, IV | Minimum efficacious dose | [8] |

| H1975 (NSCLC) | 25 mg/kg for 7 weeks, IV | 90% survival | [8] |

| MFE-280 (Endometrial Cancer, PIK3CA mutant) | Not specified | Tumor regression | [3] |

| Ovarian Cancer Xenografts | Not specified | Tumor stasis | [6] |

| Esophageal Adenocarcinoma (Rat model) | 10 mg/kg for 5 weeks, IP | 56.8% decrease in mean tumor volume | [9] |

Table 3: Pharmacokinetic Profile of Gedatolisib in Mice

This table summarizes the key pharmacokinetic parameters of Gedatolisib following intravenous administration in mice.

| Parameter | Value | Unit | Reference |

| Plasma Clearance | 7 | (mL/min)/kg | [8] |

| Volume of Distribution | 7.2 | L/kg | [8] |

| Half-life | 14.4 | hours | [8] |

| Plasma Clearance (in another study) | 26 | mL/min/kg | [10] |

| Volume of Distribution at steady state | 5.38 | L/kg | [10] |

| Plasma terminal half-life (in another study) | 3.62 | hours | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following are representative protocols for key experiments in the evaluation of Gedatolisib.

In Vitro Cell Proliferation Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of approximately 3,000 cells per well. Allow cells to adhere for 24 hours.[8]

-

Compound Treatment: Add Gedatolisib at various concentrations to the wells.

-

Incubation: Incubate the plates for 3 days.[8]

-

MTS Reagent Addition: Add a mixture of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PMS (phenazine methosulfate) to each well.[8]

-

Incubation and Measurement: Incubate for 1-2 hours and then measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis of PI3K/mTOR Pathway Modulation

This technique is used to detect and quantify specific proteins and their phosphorylation status, providing insights into the on-target effects of the inhibitor.

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with different concentrations of Gedatolisib for a specified duration.[11]

-

Protein Extraction: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]

-

Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1][11]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane with a solution like 5% non-fat dried milk to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-AKT, total AKT, p-S6, total S6) overnight at 4°C.[12][13]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[12][13]

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.[13]

In Vivo Xenograft Study

Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-361 or H1975) into the flank of each mouse.[8]

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[14]

-

Drug Administration: Administer Gedatolisib (e.g., intravenously) or a vehicle control to the respective groups according to the specified dose and schedule.[8][10]

-

Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target modulation and pharmacodynamic effects.[9]

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the typical workflow for a preclinical in vivo xenograft study.

Caption: A standard workflow for an in vivo xenograft study.

Conclusion

The preclinical data for Gedatolisib (PF-05212384) demonstrate its potent and dual inhibitory activity against PI3K and mTOR. It effectively suppresses the proliferation of various cancer cell lines in vitro and inhibits tumor growth in in vivo xenograft models.[3][6][8] The favorable pharmacokinetic profile and significant anti-tumor efficacy in preclinical models provide a strong rationale for its continued clinical development as a promising therapeutic agent for cancers with a dysregulated PI3K/mTOR pathway.[5][9] Further investigation in combination with other targeted therapies may enhance its clinical utility.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. Preclinical evaluation of novel PI3K/mTOR dual inhibitor SN202 as potential anti-renal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biospace.com [biospace.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gedatolisib - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. ascopubs.org [ascopubs.org]

- 10. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 11. benchchem.com [benchchem.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. cdn.pfizer.com [cdn.pfizer.com]

Investigating PI3K/mTOR Inhibitor-17 in Rare Cancer Subtypes: A Technical Guide